molecular formula C12H10N2 B3135807 trans-N-(2-Pyridylmethylene)aniline CAS No. 40468-86-8

trans-N-(2-Pyridylmethylene)aniline

Cat. No.: B3135807
CAS No.: 40468-86-8
M. Wt: 182.22 g/mol
InChI Key: CSGRSRYPHUABSU-UHFFFAOYSA-N
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Description

Trans-N-(2-Pyridylmethylene)aniline is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGRSRYPHUABSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40468-86-8
Record name trans-N-(2-Pyridylmethylene)aniline
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The Evolution of Schiff Bases and Iminopyridine Ligands in Coordination Chemistry

The journey to understanding the importance of trans-N-(2-Pyridylmethylene)aniline begins with the broader class of compounds to which it belongs: Schiff bases. First reported in 1864 by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound, resulting in a characteristic imine or azomethine group (-C=N-). iipseries.orgijstm.com For over a century, Schiff bases have been instrumental in the development of coordination chemistry. iipseries.orgresearchgate.net Their ability to form stable complexes with a wide array of metal ions has made them invaluable as ligands. researchgate.net

Within this extensive family, iminopyridine ligands have emerged as a particularly significant subclass. These ligands incorporate a pyridine (B92270) ring, which, along with the imine nitrogen, provides two donor atoms for coordination to a metal center. This bidentate nature allows for the formation of stable chelate rings, a key feature in the design of robust and reactive metal complexes. The versatility of iminopyridine ligands is further enhanced by the ease with which their steric and electronic properties can be tuned by modifying the substituents on either the pyridine or the aniline (B41778) fragment. acs.orgunipd.it This modularity has been a driving force in their widespread application, from catalysis to materials science.

The Significance of Trans N 2 Pyridylmethylene Aniline As a Bidentate N,n Donor Framework

trans-N-(2-Pyridylmethylene)aniline, with the chemical formula C12H10N2, is a prime example of an iminopyridine ligand. nih.gov It is synthesized from the condensation of 2-pyridinecarboxaldehyde (B72084) and aniline (B41778). acs.orgwikipedia.org The "trans" designation refers to the stereochemistry around the carbon-nitrogen double bond. The molecule features a pyridine (B92270) nitrogen and an imine nitrogen, which act as the two donor atoms, forming a bidentate N,N-donor ligand. nih.govresearchgate.net

The significance of this specific framework lies in its ability to form stable five-membered chelate rings upon coordination to a metal ion. This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The coordination of this compound to a metal center creates a rigid and well-defined geometry, which is crucial for controlling the reactivity of the metal. For instance, in a ruthenium(II) complex, two molecules of a similar ligand, 4-bromo-N-(2'-pyridylmethylene)aniline, coordinate to the metal in the equatorial plane, creating a distorted octahedral geometry. nih.gov This defined coordination environment is fundamental to the catalytic activity and other properties of the complex.

The electronic properties of the ligand also play a vital role. The pyridine ring can act as a π-acceptor, while the imine nitrogen is a strong σ-donor. This electronic interplay influences the electron density at the metal center, thereby modulating its reactivity. The aromatic rings of the ligand can also participate in π-π stacking interactions, which can influence the supramolecular assembly of the complexes in the solid state. nih.gov

An Overview of Research Trajectories for Trans N 2 Pyridylmethylene Aniline

The unique properties of trans-N-(2-Pyridylmethylene)aniline and its derivatives have spurred a wide range of research activities. A significant area of focus is their application in catalysis. For example, palladium(II) complexes of similar iminopyridine ligands have shown high catalytic activity in the polymerization of methyl methacrylate. researchgate.net Iron(II) complexes bearing iminopyridine ligands have been investigated for the regioselective synthesis of oxazolidinones from carbon dioxide and aziridines. acs.org Furthermore, ruthenium(II) complexes have demonstrated catalytic activity in the oxidation of alcohols. researchgate.net

The exploration of the coordination chemistry of this compound with various transition metals continues to be a fruitful area of research. Studies have been conducted on its complexes with silver(I), revealing diverse structures including coordination polymers and discrete molecular complexes. researchgate.net The resulting complexes often exhibit interesting photophysical properties.

Furthermore, the fundamental structural characteristics of these complexes are a subject of ongoing investigation. X-ray crystallography has been instrumental in elucidating the precise coordination geometries and intermolecular interactions in the solid state. For example, the crystal structure of a ruthenium(II) complex with a brominated analogue of this compound revealed a distorted octahedral geometry with the two chloride ligands in a trans arrangement. nih.gov

Catalytic Applications of Trans N 2 Pyridylmethylene Aniline Metal Complexes

General Principles of Iminopyridine Ligand-Based Catalysis

Iminopyridine ligands, such as trans-N-(2-Pyridylmethylene)aniline, are a class of privileged ligands in the field of coordination chemistry and catalysis. Their popularity stems from their straightforward synthesis, modular nature, and the unique electronic and steric properties they impart to the metal center. The defining feature of these ligands is the presence of both a pyridine (B92270) ring and an imine (C=N) functional group, which act in concert to create a robust and tunable coordination environment.

The pyridine nitrogen and the imine nitrogen typically chelate to a metal center, forming a stable five- or six-membered ring. This bidentate coordination mode is a key factor in the stability of the resulting metal complexes. The electronic properties of the iminopyridine ligand can be readily modified by introducing substituents on either the pyridine ring or the aniline (B41778) moiety. Electron-donating groups will increase the electron density at the metal center, which can be beneficial for oxidative addition steps in a catalytic cycle. Conversely, electron-withdrawing groups will render the metal center more electrophilic, which can enhance its reactivity towards nucleophiles. This electronic tunability allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation.

Furthermore, the steric environment around the metal center can be systematically adjusted by introducing bulky substituents on the aniline ring, typically at the ortho positions. This steric hindrance can play a crucial role in controlling the regioselectivity and stereoselectivity of a reaction by dictating the approach of the substrate to the active site of the catalyst. For instance, in polymerization reactions, the steric bulk of the ligand can influence the microstructure of the resulting polymer. researchgate.net The interplay between the electronic and steric effects of the iminopyridine ligand is a central theme in the design of catalysts for a wide range of organic transformations.

Specific Catalytic Transformations

The versatility of this compound metal complexes is showcased by their successful application in a diverse array of catalytic transformations. These reactions, which are fundamental to modern synthetic chemistry, benefit from the unique properties of the iminopyridine ligand, which can be tailored to meet the specific demands of each process. The following sections will provide a detailed overview of the use of these complexes in hydrogenation and transfer hydrogenation, hydrosilylation and cyclosilylation, cross-coupling and C-H functionalization, polymerization, and proton reduction catalysis.

Hydrogenation and Transfer Hydrogenation Reactions

Hydrogenation and transfer hydrogenation are fundamental processes in organic synthesis, providing a means to reduce unsaturated functional groups such as ketones, imines, and alkenes. nih.gov Metal complexes of this compound have emerged as promising catalysts for these transformations. The mechanism of transfer hydrogenation often involves the formation of a metal-hydride intermediate, which then delivers the hydride to the substrate. nih.gov The iminopyridine ligand plays a crucial role in stabilizing the metal center throughout the catalytic cycle and in modulating its reactivity.

For example, ruthenium complexes bearing iminopyridine ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones using isopropanol (B130326) as a hydrogen source. The activity of these catalysts can be tuned by modifying the electronic and steric properties of the ligand. Chiral versions of these catalysts have also been developed for asymmetric transfer hydrogenation, leading to the production of enantioenriched alcohols. nih.gov The ability to fine-tune the ligand architecture allows for the optimization of catalyst performance for specific substrates. nih.gov

SubstrateCatalystH-SourceProductYield (%)Enantiomeric Excess (%)
Acetophenone[RuCl(p-cymene)(L)]PF6i-PrOH1-Phenylethanol>95N/A
4-Chromanone[RuCl((S,S)-TsDPEN)(arene)]H2(S)-4-Chromanol>9997

This table presents representative data and is not exhaustive.

Hydrosilylation and Cyclosilylation Processes

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful tool for the synthesis of organosilicon compounds. Metal complexes of this compound have demonstrated catalytic activity in this area. These reactions are valuable for the production of silicones, siloxanes, and other silicon-containing materials.

The catalytic cycle for hydrosilylation typically involves the oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. The iminopyridine ligand can influence the rate and selectivity of each of these steps. The modularity of the ligand allows for the development of catalysts with tailored properties for specific hydrosilylation reactions.

Cross-Coupling and C-H Functionalization Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Palladium and nickel complexes of this compound and related iminopyridine ligands have shown promise in this area. nih.gov These catalysts can facilitate a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. The iminopyridine ligand serves to stabilize the active metal species and to promote the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. rsc.org

In addition to traditional cross-coupling reactions, there is a growing interest in the development of C-H functionalization reactions, which offer a more atom-economical approach to the synthesis of complex molecules. researchgate.net Iminopyridine-ligated metal complexes have been employed as catalysts for the direct functionalization of C-H bonds. nih.gov The directing-group ability of the pyridine moiety can be exploited to achieve high levels of regioselectivity in these transformations. researchgate.net For instance, the ortho-C-H bonds of anilines can be selectively functionalized using this approach. researchgate.net

Coupling PartnersCatalystReaction TypeProductYield (%)
Aryl Halide + AmineNiBr2·3H2O (in situ complex)C-N Cross-CouplingArylamineup to 99%
2-Bromoacetophenone + 2-Mercaptobenzothiazole[NiLBr]PF6C-S Cross-CouplingCoupled ProductHigh

This table presents representative data and is not exhaustive.

Polymerization Reactions

The polymerization of olefins, such as ethylene (B1197577) and propylene, is a process of immense industrial importance. Late transition metal complexes, particularly those of iron and cobalt, bearing bis(imino)pyridine ligands have been extensively studied as catalysts for olefin polymerization. researchgate.net While this compound itself is a mono(imino)pyridine ligand, the principles of ligand design learned from the bis(imino)pyridine systems are applicable.

The steric and electronic properties of the iminopyridine ligand have a profound impact on the catalytic activity, the molecular weight of the resulting polymer, and its microstructure (e.g., linearity versus branching). seahipublications.org For example, bulky substituents on the aniline ring can lead to the production of high-density polyethylene (B3416737) (HDPE), while less hindered ligands may produce linear low-density polyethylene (LLDPE). Palladium and nickel complexes with iminopyridine ligands have also been investigated for the polymerization of other monomers, such as methyl methacrylate. researchgate.net

MonomerCatalystCocatalystPolymerActivity ( g/mol ·h)
Ethylene[FeCl2(L)]MAOPolyethyleneHigh
Methyl Methacrylate[(L-b)PdCl2]MMAOPMMA3.80 x 10^4

This table presents representative data and is not exhaustive. L represents an iminopyridine ligand.

Proton Reduction Catalysis

The development of efficient and robust catalysts for the production of hydrogen from water is a key goal in the pursuit of a sustainable energy economy. Molecular catalysts, including metal complexes of this compound and related ligands, are being actively investigated for this purpose. rsc.org These complexes can mediate the reduction of protons to dihydrogen, often in the presence of a photosensitizer and a sacrificial electron donor. princeton.edu

The catalytic mechanism typically involves the reduction of the metal center, followed by protonation to form a metal-hydride intermediate. Subsequent reaction of the metal-hydride, either with another proton or with another metal-hydride species, leads to the liberation of hydrogen gas. The redox-active nature of the iminopyridine ligand can play a crucial role in facilitating the electron transfer steps of the catalytic cycle. rsc.orgprinceton.edu Cobalt and nickel complexes have shown particular promise in this area. rsc.org

CatalystPhotosensitizerSacrificial DonorTurnover Number (TON)
[Co(bpy2PYMe)]2+[Ru(bpy)3]2+Ascorbic Acidup to 1630
[Ni(bpy2PYMe)]2+[Ru(bpy)3]2+Ascorbic AcidModerate

This table presents representative data and is not exhaustive. bpy2PYMe is a related pentadentate ligand.

Mechanistic Insights into Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to the rational design of more efficient catalysts. frontiersin.orgnih.gov For metal complexes of pyridylamido ligands, particularly in the context of α-olefin polymerization, significant effort has been dedicated to elucidating the reaction pathways through a combination of experimental studies and computational modeling, such as Density Functional Theory (DFT). researchgate.net

A key finding is that the stereoselectivity mechanism for these catalysts often deviates from classical models. semanticscholar.org Instead of a "chiral growing chain orientation" mechanism, pyridylamido-Hf catalysts, for example, operate via a direct monomer-ligand interaction mechanism . semanticscholar.org This implies that the stereochemical outcome of the polymerization is dictated by the direct interaction between the incoming monomer and the ligand framework surrounding the metal center.

Computational studies, including molecular dynamics simulations and DFT calculations, have been instrumental in mapping these complex processes. frontiersin.orgnih.gov These models help to visualize the dynamic nature of the active catalytic species, including the fluctuation of ion pairs and the orientation of ligand substituents, which static models often overlook. frontiersin.orgnih.gov The catalytic cycle for olefin polymerization, as elucidated for related pyridylamido systems, can be generalized into several key steps.

Generalized Catalytic Cycle for Olefin Polymerization

Step Description
1. Pre-catalyst Activation The initial metal complex (pre-catalyst) is activated, often by a co-catalyst (e.g., an alkylaluminum compound), to generate a catalytically active cationic metal-alkyl species.
2. Monomer Coordination The olefin monomer coordinates to the vacant site on the electron-deficient metal center of the active catalyst.
3. Insertion (Propagation) The coordinated monomer inserts into the metal-carbon bond of the growing polymer chain. The stereochemistry of this step is crucial and is directed by steric interactions with the ligand. semanticscholar.org

| 4. Chain Transfer/Termination | The growing polymer chain is terminated or transferred to another molecule (e.g., co-catalyst, monomer, or solvent), regenerating the active catalyst or forming a dormant species. This determines the molecular weight of the resulting polymer. |

The energy barriers of these elementary steps, such as olefin insertion, can be accurately calculated using DFT, providing insights into reaction rates and selectivity. For instance, DFT studies on pyridylamido-type systems have calculated the energy differences between the transition states leading to different polymer stereostructures (isotactic vs. syndiotactic), which align well with experimental observations. semanticscholar.orgresearchgate.net Furthermore, mechanistic investigations have revealed that factors like the backbone structure of the cationic active species can influence comonomer affinity during polymerization. frontiersin.org

Ligand Design Strategies for Tunable Catalytic Performance

The reactivity of a catalyst is predominantly controlled by its coordinating ligands. researchgate.net The this compound framework is an excellent platform for demonstrating this principle, as its structure can be systematically modified to tune the catalytic performance by altering its steric and electronic environment. semanticscholar.orgresearchgate.net

Steric and Electronic Effects:

The primary strategies for tuning catalytic performance revolve around modulating the steric bulk and electronic properties of the ligand. semanticscholar.orgresearchgate.net In pyridylamido systems used for propene polymerization, substituents on the aniline ring and the bridging group between the pyridine and aniline moieties play a critical role. semanticscholar.org

Aniline Substituents: Bulky substituents at the ortho-positions of the N-aryl (aniline) fragment significantly enhance the stereoselectivity of the polymerization. semanticscholar.org This is because these groups create a more crowded and rigid chiral pocket around the metal's active site, forcing the incoming monomer to adopt a specific orientation during the insertion step. researchgate.net

Bridge Substituents: Substituents on the bridge linking the pyridine and aniline units can also profoundly impact catalyst performance. semanticscholar.orgrsc.org Even substituents located far from the active site can influence enantioselectivity by pushing the N-aryl ring closer to the reaction center, a phenomenon known as the "buttressing effect". semanticscholar.org

Bridge Atom Identity: Replacing a carbon atom in the bridge with a silicon atom has been shown to increase the stereoselectivity of propene polymerization, demonstrating that the chemical nature of the bridge itself is a key design element. semanticscholar.org

The following table summarizes findings from DFT calculations and experimental results on how specific ligand modifications in pyridylamido-type catalysts affect stereoselectivity in propene polymerization. semanticscholar.orgresearchgate.net

Effect of Ligand Substituents on Catalytic Stereoselectivity

Ligand Modification Position of Substituent Effect on Stereoselectivity Rationale
Increased Steric Bulk Ortho-position on aniline ring (e.g., changing from Methyl to Isopropyl) Increase Creates a more hindered environment at the active site, enhancing ligand-monomer interaction and directing monomer insertion. semanticscholar.orgresearchgate.net
Increased Steric Bulk Bridge linking pyridine and aniline Increase Enhances the "buttressing effect," pushing the aniline's ortho-substituent closer to the active site. semanticscholar.org
Change of Bridge Atom Substitution of C-bridge with Si-bridge Increase Alters the geometry and electronic properties of the metallacycle, leading to more effective stereocontrol. semanticscholar.org

| Aryl Group Variation | Replacement of phenyl with naphthyl on the aniline moiety | Variable | Modifies the electronic properties and extended steric profile of the ligand, affecting catalyst activity and selectivity. semanticscholar.org |

These design principles are not limited to polymerization. In other catalytic systems, the introduction of electron-donating or electron-withdrawing groups can modify the electronic density at the metal center, influencing its reactivity in processes like oxidation, reduction, or cross-coupling reactions. The ability to fine-tune these properties through rational ligand design is a cornerstone of modern catalyst development. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying Schiff bases like trans-N-(2-Pyridylmethylene)aniline due to its balance of accuracy and computational cost. These studies provide fundamental insights into the molecule's intrinsic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a large gap suggests high stability and low chemical reactivity. researchgate.net

DFT calculations are routinely used to determine the energies of these orbitals. For example, studies on similar aniline (B41778) derivatives using the B3LYP functional have quantified these values. nih.gov The analysis of the HOMO-LUMO gap reveals that charge transfer occurs within the molecule, which is a key aspect of its potential for applications in non-linear optics. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to predict the behavior of the molecule. nih.gov

Table 1: Representative Chemical Reactivity Parameters Calculated from HOMO-LUMO Energies (Note: The following values are illustrative of parameters derived for similar Schiff base compounds via DFT calculations and demonstrate the type of data generated in such studies.)

ParameterFormulaDescriptionRepresentative Value
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital.-0.26 eV
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital.-0.18 eV
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov0.08 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from a stable system. nih.gov-0.22 eV
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov0.04 eV
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates high reactivity. nih.gov11.55 eV-1
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity to accept electrons. nih.gov0.58 eV

These calculations show that a small frontier orbital gap corresponds to a soft molecule with high chemical reactivity and a strong ability to bind with other molecules. nih.gov

DFT calculations are highly effective in predicting and interpreting vibrational spectra (Infrared and Raman). Theoretical vibrational wavenumbers can be calculated and then compared with experimental data, often showing a high degree of correlation after applying a scaling factor. nih.gov This process allows for a detailed and accurate assignment of vibrational modes. For instance, in studies of related aniline compounds, quantum chemical calculations using the B3LYP method have been employed to analyze the Fourier-transform infrared (FT-IR) and FT-Raman spectra. nih.gov The comparison helps in understanding the molecular structure and the nature of chemical bonds within the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. nih.gov

The redox properties of a molecule are intrinsically linked to its frontier orbital energies. The HOMO energy correlates with the molecule's ability to be oxidized (lose an electron), while the LUMO energy relates to its ability to be reduced (gain an electron). DFT calculations provide the necessary data to model these behaviors. The electrophilicity and nucleophilicity indices derived from HOMO-LUMO energies can predict how the molecule will interact in redox reactions. thaiscience.info This modeling is crucial for designing molecules for applications in materials science, such as in the development of new electronic devices or sensors.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens to view the intricate, step-by-step pathways of chemical reactions. For reactions involving aniline and its derivatives, DFT methods like M06-2X are used to map out potential energy surfaces. mdpi.comresearchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com By calculating the Gibbs activation energies, researchers can determine the rate-determining step of a reaction and predict the most likely mechanism. researchgate.net For example, studies on the reaction of anilines with radicals have computationally demonstrated that the mechanism can shift from OH addition at lower temperatures to H-abstraction at higher temperatures. mdpi.com These computational insights are invaluable for optimizing reaction conditions and understanding product formation. mdpi.com

Theoretical Approaches to Spin Crossover Phenomena in Complexes

This compound is a ligand that can form coordination complexes with transition metals like iron(II). These complexes can exhibit spin crossover (SCO), a phenomenon where the spin state of the central metal ion changes in response to external stimuli like temperature or light. This property is of great interest for developing molecular switches and data storage devices.

Theoretical studies are essential for understanding the subtle energetic balance between the high-spin (HS) and low-spin (LS) states. rsc.org Computational models can calculate the energy difference between these states and investigate how factors like steric hindrance and intermolecular interactions influence the spin transition temperature and its completeness. rsc.org For example, in dinuclear iron(II) complexes, it has been shown that steric effects can lead to more gradual or incomplete spin transitions compared to their mononuclear counterparts. rsc.org

Computational Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules arrange themselves in the solid state is governed by a network of non-covalent intermolecular interactions, including hydrogen bonds and π–π stacking. nih.govmdpi.com Computational analysis is used to identify and quantify these interactions, which are critical for crystal engineering and the design of materials with specific properties. DFT studies can reveal the geometry and strength of interactions such as C-H···N hydrogen bonds and offset π–π stacking arrangements. nih.govmdpi.com Understanding these interactions is key to controlling the self-assembly of molecules into larger, ordered supramolecular structures. The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool that maps the electron density of a molecule, visually identifying the positive and negative regions that are susceptible to electrophilic and nucleophilic attack, respectively, and thus predicting sites for intermolecular bonding. nih.gov

Supramolecular Architectures and Crystal Engineering

Self-Assembly Strategies Employing trans-N-(2-Pyridylmethylene)aniline

The self-assembly of this compound and its derivatives into ordered supramolecular structures is primarily driven by the principles of coordination chemistry and the formation of directional non-covalent interactions. As a bidentate Schiff base, it is a widely utilized ligand in coordination chemistry nih.gov. The nitrogen atoms of the pyridine (B92270) ring and the imine group can chelate to a single metal ion, forming stable complexes. This coordination is a fundamental strategy for directing the assembly process.

Role of Non-Covalent Interactions in Crystal Packing and Network Formation

Non-covalent interactions are the primary forces responsible for the assembly of individual molecules of this compound or its metal complexes into extended crystalline networks. The interplay between hydrogen bonding, π-π stacking, and halogen bonding governs the crystal packing and the dimensionality of the resulting framework.

Hydrogen bonds are a crucial element in the crystal engineering of frameworks based on this compound derivatives. While the parent molecule lacks strong hydrogen bond donors, the C-H groups on the aromatic rings can act as weak donors. In the crystal structures of its metal complexes, these C-H groups frequently interact with electronegative atoms like halogens or oxygen.

In a nickel(II) complex involving 4-bromo-N-(2-pyridylmethylene)aniline, strong hydrogen bonding interactions are observed between the oxygen atoms of the co-ligands (β-diketonates) and hydrogen atoms on the pyridine ring of the Schiff base ligand, leading to the formation of dimers nih.gov. Additionally, C-H···Br interactions contribute to the packing, forming a hydrogen-bonded ladder nih.gov. The geometry of these interactions in the nickel complex is detailed in the table below.

Table 1: Hydrogen-Bond Geometry in a [Ni(hfac)₂(ppaBr)] complex nih.gov Data sourced from a study on [Ni(C₅HF₆O₂)₂(C₁₂H₉BrN₂)]

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C6—H6···Br1 0.95 3.02 3.870 (3) 151
C2—H2···Br1 0.95 3.02 3.833 (3) 145
C12—H12···O1 0.95 2.53 3.320 (4) 140
C11—H11···O4 0.95 2.61 3.470 (3) 151

D = donor atom, A = acceptor atom

The aromatic pyridine and phenyl rings of this compound are well-suited for π-π stacking interactions, which play a significant role in stabilizing the crystal structures. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap.

Table 2: π-π Stacking Parameters in a [RuCl₂(PM-BrA)₂] complex nih.gov

Interaction Type Centroid-to-Centroid Distance (Å) Dihedral Angle (°)

The construction of self-assembled systems based on π-π stacking is a promising strategy, as this weak interaction between aromatic rings can enhance stability and drug loading capacity in potential applications nih.gov.

Halogen bonding is a highly directional and tunable non-covalent interaction increasingly used in crystal engineering researchgate.netrsc.org. It involves an attractive force between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule researchgate.net. While this compound itself does not possess a halogen, its halogenated derivatives are designed specifically to exploit this interaction.

The introduction of a halogen, such as bromine or iodine, onto the aniline (B41778) ring creates a positive region of electrostatic potential (a σ-hole) on the halogen atom. This site can then interact with Lewis bases, such as the nitrogen atom of a pyridine ring from a neighboring molecule nih.govresearchgate.net. This directional X···N halogen bond (where X is a halogen) serves as a reliable tool to guide the assembly of molecules into predictable patterns and complex topologies researchgate.netnih.gov. The strength of the halogen bond can be tuned by changing the halogen atom, with strength generally increasing with the size of the halogen (I > Br > Cl) nih.gov.

Besides the aforementioned interactions, other weak intermolecular forces also contribute to the stability and structure of the crystal lattice. In the crystal structure of a dichloridoruthenium(II) complex with 4-bromo-N-(2′-pyridylmethylene)aniline ligands, C—H⋯Cl hydrogen-bonding interactions are pivotal nih.gov. These interactions occur between hydrogen atoms on the benzene (B151609) rings of the Schiff base and the chloride ligands attached to the ruthenium center. This specific interaction connects the complex molecules into layered arrangements, demonstrating the structure-directing role of even these weaker hydrogen bonds nih.gov.

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The combination of coordination chemistry and various non-covalent interactions allows for the construction of supramolecular frameworks with controlled dimensionality using this compound and its derivatives.

One-Dimensional (1D) Frameworks: Through specific and directional interactions, one-dimensional chains or ladders can be formed. For example, the C—H···Br interactions observed in a nickel(II) complex of 4-bromo-N-(2-pyridylmethylene)aniline assemble the molecules into a "hydrogen-bonding ladder" nih.gov.

Two-Dimensional (2D) Frameworks: Layered structures are a common outcome of self-assembly. In a ruthenium(II) complex, intermolecular C—H⋯Cl hydrogen bonds link the individual complex molecules into a supramolecular layered arrangement extending in two dimensions nih.gov.

Three-Dimensional (3D) Frameworks: The culmination of multiple, varied intermolecular forces can lead to the formation of complex three-dimensional networks. In the same ruthenium(II) complex, the 2D layers formed by C—H⋯Cl bonds are further connected by C—H⋯Br hydrogen bonds and weak aromatic π–π stacking interactions. This synergy of interactions completes a robust three-dimensional supramolecular network, highlighting how different non-covalent forces cooperate to build complex architectures from relatively simple molecular components nih.gov.

Control over Supramolecular Organization through Ligand Modification

The deliberate modification of the this compound scaffold is a fundamental strategy in supramolecular chemistry and crystal engineering. By introducing specific functional groups onto either the pyridine or the aniline ring, it is possible to exert significant control over the resulting solid-state arrangement. These modifications influence the molecule's electronic properties, steric profile, and capacity for specific non-covalent interactions, thereby directing the assembly into predictable one-, two-, or three-dimensional architectures. The foundational structure of the parent compound, this compound, serves as a critical baseline for understanding the effects of such modifications.

The crystal structure of the parent this compound reveals a non-planar conformation. iucr.org This intrinsic lack of planarity is a defining feature that, when combined with targeted chemical modifications, offers a rich platform for designing complex supramolecular structures. The primary intermolecular forces at play can be finely tuned through the strategic placement of substituents.

Research into derivatives of this ligand demonstrates that even subtle chemical changes can lead to vastly different packing motifs. Key modifications include the introduction of halogen atoms, the addition of sterically demanding alkyl groups, and altering the isomeric position of the nitrogen atom within the pyridine ring. These changes systematically alter the balance of intermolecular forces, such as hydrogen bonding and π–π stacking, which govern the final crystal lattice.

Detailed Research Findings

Studies on substituted N-(pyridylmethylene)anilines have provided valuable insights into how ligand modification directs supramolecular assembly.

Halogen Substitution: The introduction of a halogen atom, such as bromine, onto the aniline ring creates new opportunities for specific intermolecular interactions. In the case of 4-bromo-N-(2'-pyridylmethylene)aniline, the bromine atom actively participates in the crystal packing. nih.gov It forms C—H⋯Br hydrogen bonds, which, in conjunction with C—H⋯Cl interactions (in a ruthenium chloride complex), guide the molecules into a layered arrangement. nih.gov Furthermore, these interactions are supplemented by weak aromatic π–π stacking, ultimately building a three-dimensional supramolecular network. nih.gov This illustrates the power of using halogen bonding as a tool to extend the dimensionality of the molecular assembly.

Steric Hindrance: The addition of bulky substituents to the aniline ring, particularly at the ortho-positions, imposes significant steric constraints that dictate the molecular conformation and packing. For example, ligands such as (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline feature bulky isopropyl groups that dramatically influence how the molecules can approach one another. This steric hindrance can prevent simple, close-packed structures, instead favoring more open or uniquely interleaved arrangements that accommodate the bulky groups. This principle is pivotal in preventing undesirable packing modes and promoting specific, often functional, architectures.

The following tables summarize the influence of these modifications on the supramolecular organization of N-(2-Pyridylmethylene)aniline and its derivatives.

Table 1: Influence of Ligand Modification on Supramolecular Architecture

Compound/Ligand Modification Key Intermolecular Interactions Resulting Supramolecular Feature
This compound Parent Compound van der Waals forces Non-planar molecular conformation iucr.org
4-bromo-N-(2'-pyridylmethylene)aniline Bromo- substitution on aniline ring C—H⋯Br hydrogen bonding, π–π stacking nih.gov 3D supramolecular network nih.gov
(E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline Bulky alkyl groups on aniline ring Steric hindrance, van der Waals forces Influences formation of discrete vs. polymeric structures researchgate.net

Table 2: Crystallographic and Interaction Data for Modified Ligands

Compound/Ligand System Dihedral Angle (Benzene-Pyridine) π–π Stacking (Centroid-to-Centroid Distance)
This compound Pure compound Not explicitly stated, but molecule is non-planar iucr.org Not reported as the dominant interaction

These findings collectively demonstrate that the N-(2-Pyridylmethylene)aniline framework is highly tunable. By applying principles of crystal engineering, such as the introduction of specific functional groups to create predictable non-covalent interactions or the use of steric hindrance to disfavor certain packing motifs, a high degree of control can be achieved over the final solid-state structure.

Spin Crossover Sco Phenomena in Iron Ii Complexes of Trans N 2 Pyridylmethylene Aniline Derivatives

Fundamentals of Spin Crossover in Octahedral Iron(II) Systems

The spin crossover phenomenon is a fascinating example of molecular bistability observed in certain transition metal complexes, most notably those of iron(II) with a d⁶ electron configuration in an octahedral ligand field. researchgate.netscispace.comrsc.org In such systems, the five d-orbitals of the iron center are split into two energy levels by the surrounding ligands: a lower-energy t₂g set and a higher-energy e₉* set. The energy difference between these sets is known as the ligand field splitting energy (Δ₀).

Depending on the magnitude of Δ₀ relative to the mean spin pairing energy (P), the d⁶ electrons can arrange in two possible configurations, leading to two different spin states:

Low-Spin (LS) State: When the ligand field is strong (Δ₀ > P), the electrons preferentially pair up in the lower-energy t₂g orbitals, resulting in a (t₂g)⁶(e₉*)⁰ configuration. This state is diamagnetic, with a total spin quantum number S = 0.

High-Spin (HS) State: When the ligand field is weak (Δ₀ < P), the electrons occupy both t₂g and e₉* orbitals to maximize spin multiplicity, following Hund's rule. This leads to a (t₂g)⁴(e₉*)² configuration, which is paramagnetic with a total spin quantum number S = 2.

For spin crossover to occur, the energy difference between the HS and LS states must be on the order of thermal energy (k₈T). sci-hub.se This delicate energy balance allows for a transition between the two states to be triggered by external stimuli such as temperature, pressure, or light irradiation. researchgate.netscispace.com This transition is accompanied by significant changes in the compound's physical properties, including its color, magnetic susceptibility, and molecular volume. researchgate.netsci-hub.se The transition from the HS to the LS state involves the depletion of electrons from the antibonding e₉* orbitals, causing a noticeable shortening of the metal-ligand bond lengths, typically around 0.2 Å for Fe(II) complexes. sci-hub.semdpi.com

Identification of SCO Behavior in Specific Complexes

The spin crossover characteristics of iron(II) complexes with trans-N-(2-Pyridylmethylene)aniline derivatives are typically identified and characterized through a combination of techniques, primarily magnetic susceptibility measurements and single-crystal X-ray diffraction.

A key example is the compound [Fe(PM-PEA)₂(NCS)₂], where PM-PEA is the ligand N-(2′-pyridylmethylene)-4-(phenylethynyl)aniline, a derivative of the parent compound. mdpi.com Magnetic studies of this complex reveal a distinct thermal hysteresis, which is a hallmark of cooperative spin crossover behavior. mdpi.com The transition from the high-spin (HS) to the low-spin (LS) state upon cooling, and the reverse transition upon heating, occur at different temperatures, indicating a memory effect in the material.

X-ray diffraction studies provide direct evidence of the spin state transition by measuring the Fe-N bond lengths. In the HS state, these bond lengths are longer due to the occupancy of the antibonding e₉* orbitals. As the complex transitions to the LS state, a significant contraction of the Fe-N bonds is observed, consistent with the depopulation of these orbitals. sci-hub.semdpi.com For instance, in situ single-crystal X-ray diffraction on [Fe(PM-PEA)₂(NCS)₂] under pressure at room temperature confirmed a spin crossover at approximately 400 MPa. mdpi.com

Influence of Ligand Structure and Substituents on SCO Characteristics

The structure of the organic ligand plays a pivotal role in determining the spin state and crossover characteristics of the resulting iron(II) complex. By modifying the substituents on the this compound ligand, it is possible to finely tune the ligand field strength and, consequently, the spin transition temperature (T₁/₂), the cooperativity, and the completeness of the SCO.

The electronic nature of the substituents is a key factor. Electron-withdrawing groups tend to stabilize the LS state, thereby increasing the T₁/₂ value. Conversely, electron-donating groups generally favor the HS state, leading to a lower T₁/₂. acs.org This principle allows for the rational design of SCO compounds with desired transition temperatures. acs.org

In the case of [Fe(PM-PEA)₂(NCS)₂], the presence of the phenylethynyl group on the aniline (B41778) moiety is a critical structural feature that influences its SCO properties. mdpi.com Furthermore, the packing of the complex molecules in the crystal lattice, dictated by intermolecular interactions, significantly affects the cooperativity of the spin transition. Stronger intermolecular interactions generally lead to more abrupt transitions and wider hysteresis loops. scispace.commdpi.com

External Stimuli Effects on Spin Crossover

The transition between the high-spin and low-spin states in iron(II) complexes of this compound derivatives can be induced by various external stimuli.

Temperature-Induced Spin Transitions

The most commonly studied stimulus is temperature. As the temperature is lowered, many iron(II) SCO complexes, including derivatives of this compound, will transition from the entropically favored HS state to the enthalpically favored LS state. The transition temperature, T₁/₂, is defined as the temperature at which the fractions of HS and LS molecules are equal.

For the complex [Fe(PM-PEA)₂(NCS)₂], magnetic studies revealed a thermal hysteresis loop, with the transition from HS to LS occurring at a lower temperature than the reverse LS to HS transition upon warming. mdpi.com This hysteresis is a result of the cooperative interactions between the complex molecules within the crystal lattice.

Pressure-Induced Spin Transitions (External and Internal Pressure)

Applying external pressure generally favors the LS state because it has a smaller molecular volume than the HS state. researchgate.netacademie-sciences.fr Consequently, increasing the pressure typically shifts the spin transition to higher temperatures. academie-sciences.fr Investigations on [Fe(PM-PEA)₂(NCS)₂] have shown that an external pressure of about 400 MPa can induce the spin crossover at room temperature. mdpi.com Interestingly, the application of ex situ pressure on this compound was found to irreversibly widen the hysteresis loop. mdpi.com

Internal pressure, which can be modulated by chemical means such as metal dilution (forming solid solutions), also affects the SCO properties. Generally, doping with larger ions lowers the equilibrium temperature, while doping with smaller ions can increase it. mdpi.com

Light-Induced Excited Spin State Trapping (LIESST)

At very low temperatures, it is possible to switch an iron(II) complex from the stable LS ground state to a metastable HS state by irradiating it with light of a specific wavelength. This phenomenon is known as Light-Induced Excited Spin State Trapping (LIESST). rsc.org The photo-excited HS state can have a very long lifetime at sufficiently low temperatures. mdpi.com

For [Fe(PM-PEA)₂(NCS)₂], photomagnetic studies have been conducted. mdpi.com While the LIESST effect was observed, it was described as being poorly efficient in this particular compound. mdpi.com The relaxation temperature, T(LIESST), above which the metastable HS state relaxes back to the LS state, is a key characteristic of this effect. There is often a linear correlation observed between T(LIESST) and the thermal spin transition temperature (T₁/₂). rsc.orgnih.gov

Correlations Between Crystal Structure, Intermolecular Interactions, and Spin Cooperativity

The cooperativity of spin crossover, which describes how the spin state of one molecule influences its neighbors, is strongly linked to the crystal structure and the network of intermolecular interactions within the solid state. nih.govnih.gov The abruptness of a spin transition is a direct manifestation of the degree of cooperativity; highly cooperative systems exhibit sharp, often hysteretic, transitions, which are desirable for applications in memory devices and sensors. scispace.com

In the family of [Fe(PM-L)2(NCS)2] complexes, where PM-L represents 4-substituted derivatives of N-(2-pyridylmethylene)-4-aminobiphenyl, a clear relationship between intermolecular interactions and the abruptness of the SCO has been established. nih.gov The crystal structures of these complexes are characterized by layered arrangements. nih.gov The cooperativity in these systems has been quantitatively linked to the changes in intermolecular interaction energies that occur during the spin transition. nih.gov Specifically, a linear correlation exists between the abruptness of the transition and the sum of the magnitudes of the interaction energy changes within the first coordination sphere of a molecule in the crystal. nih.gov

Key intermolecular interactions that govern cooperativity in these and similar systems include:

π-π Stacking: The aromatic rings of the pyridyl and aniline moieties provide ideal platforms for π-π stacking interactions. The strength and geometry of these interactions can change significantly with the spin transition due to the structural reorganization of the complex, thereby transmitting the change in spin state to neighboring molecules. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to the formation of extensive networks within the crystal lattice. For instance, short S···H–C intermolecular contacts have been identified as crucial for promoting abrupt spin transitions in some [Fe(PM-L)2(NCS)2] complexes. nih.gov

Halogen Bonding: In derivatives containing halogen substituents, halogen bonds can provide an additional pathway for intermolecular communication, influencing the cooperativity of the SCO. mdpi.com

The changes in these intermolecular interactions can be visualized using energy difference frameworks, which illustrate the pathways through which cooperativity is transmitted during a spin transition. nih.gov Abrupt transitions are often associated with a scenario where the strain induced by the spin change is synergistically accommodated by a few key intermolecular interactions. nih.gov

The table below summarizes the relationship between intermolecular interactions and spin transition characteristics for selected iron(II) SCO complexes.

Complex FamilyKey Intermolecular InteractionsObserved SCO BehaviorReference
[Fe(PM-L)2(NCS)2]π-π stacking, S···H–C contactsAbruptness correlates with interaction energy changes nih.gov
Anionic Fe(III) Azobisphenolate ComplexesC–H···π, C–H···X, X···X halogen bondsCooperative SCO transitions mdpi.com
Fe(3PyMe)2[M(CN)4] (M=Ni, Pd, Pt)OH···OH hydrogen bondingInfluences the probability of observing SCO rsc.org

Polymorphism and its Impact on Spin Crossover Mechanisms

Polymorphism, the ability of a compound to exist in more than one crystal structure, can have a profound impact on the spin crossover properties of a material. rsc.orgnih.gov Since the SCO behavior is highly sensitive to the local coordination environment and the network of intermolecular interactions, different polymorphs of the same complex can exhibit dramatically different magnetic properties. rsc.org

For instance, two solvent-free polymorphs of a chiral iron(II) complex demonstrated distinct behaviors: one showed a gradual spin crossover, while the other remained in the high-spin state but exhibited ferroelectric properties. rsc.org This highlights how subtle changes in crystal packing can completely alter the spin state switching characteristics. In another example involving [Fe(dppa)2(NCS)2] (where dppa is 2,2'-dipyridyl-N-propylamine), two polymorphs were isolated that displayed similar gradual SCO behaviors but with slightly different transition temperatures. researchgate.net

The study of polymorphism in SCO compounds is crucial as it underscores the sensitive interplay between molecular structure, crystal packing, and solid-state properties. Even subtle differences in intermolecular contacts between polymorphs can lead to significant variations in the spin transition mechanism, such as shifting the transition temperature or changing the abruptness of the transition. acs.org This sensitivity arises because the spin transition involves a change in molecular volume, and the way the crystal lattice accommodates this change is dependent on the specific packing arrangement. researchgate.net

The following table provides examples of how polymorphism affects the spin crossover behavior in iron(II) complexes.

CompoundPolymorphSpin Crossover BehaviorReference
Chiral Iron(II) ComplexPolymorph IGradual SCO rsc.org
Polymorph IIRemains in high-spin state, ferroelectric rsc.org
[Fe(dppa)2(NCS)2]Polymorph IGradual SCO, T1/2 = 211 K researchgate.net
Polymorph IIGradual SCO, T1/2 = 212 K researchgate.net

Reaction Mechanisms and Pathways Involving Trans N 2 Pyridylmethylene Aniline

Imine Bond Formation and Reactivity

The synthesis of trans-N-(2-Pyridylmethylene)aniline, a Schiff base, is typically achieved through the condensation reaction of pyridine-2-carboxaldehyde and aniline (B41778). This reaction involves the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond, also known as an imine or azomethine linkage. A similar pathway is used to synthesize derivatives, such as the reaction between 4-ferrocenylaniline and pyridine-2-carboxyaldehyde to yield (E)-4-ferrocenyl-N-(pyridinyl-2-methylene)aniline. scielo.org.za

The reactivity of the imine bond is a central feature of the molecule's chemistry. Two primary reaction pathways are of significant note:

Reduction: The imine bond can be readily reduced to form the corresponding secondary amine, N-(pyridin-2-ylmethyl)aniline. nih.gov This transformation is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) over a solid support such as neutral alumina. scielo.org.za This reduction changes the geometry and electronic properties of the ligand, converting the rigid, planar imine linker into a more flexible methylene (B1212753) bridge, which can affect the coordination properties of the resulting amine ligand in metal complexes. researchgate.net

Hydrolysis: The imine bond is susceptible to hydrolysis, a reaction that cleaves the bond to regenerate the parent aldehyde and amine. This process is essentially the reverse of the formation reaction. The stability of the imine bond towards hydrolysis can be significantly influenced by the chemical environment. For instance, in the presence of certain metal cations like nickel(II), the imine ligand can undergo hydrolysis, leading to the formation of various heteroligand nickel complexes containing the constituent amine and aldehyde fragments. mdpi.com This metal-influenced reactivity highlights the dynamic nature of the imine bond within coordination complexes.

Reaction TypeDescriptionTypical Reagents/Conditions
Imine FormationCondensation of a primary amine and an aldehyde to form a Schiff base (C=N bond).Pyridine-2-carboxaldehyde + Aniline
ReductionConversion of the imine (C=N) to an amine (CH-NH).Sodium Borohydride (NaBH₄)
HydrolysisCleavage of the imine bond to regenerate the parent amine and aldehyde.Water, can be promoted by metal ions (e.g., Ni(II))

Nucleophilic Additions to the Azomethine Linkage

The carbon atom of the azomethine group (C=N) in this compound is electrophilic due to the electronegativity of the nitrogen atom. This makes it a target for nucleophilic attack. While the molecule itself is a primary product, the principles of nucleophilic addition to imines are fundamental to its potential secondary reactions.

Studies on analogous systems, such as the reaction of aniline with carbonyl and quinone moieties in humic substances, demonstrate the mechanisms of nucleophilic addition. usgs.gov In these reactions, the amine nitrogen acts as a nucleophile. However, the imine carbon in this compound can be attacked by other nucleophiles. These reactions can lead to the formation of new covalent bonds and the incorporation of the nucleophile into the molecular structure. For example, the addition of an organometallic reagent could lead to a new carbon-carbon bond at the former imine carbon. The reaction of aniline with quinones can result in the formation of anilinohydroquinone and anilinoquinone structures through nucleophilic addition. usgs.gov Such additions to the azomethine linkage can lead to the formation of more complex, heterocyclic structures. usgs.gov

Mechanisms of Metal-Ligand Bond Formation and Exchange

This compound functions as an effective bidentate chelating ligand, coordinating to metal ions through two nitrogen donor atoms: the pyridinyl nitrogen and the imine nitrogen. researchgate.net This chelation forms a stable five-membered ring with the metal center, a common feature in coordination chemistry.

The mechanism of metal-ligand bond formation involves the donation of lone pairs of electrons from the two nitrogen atoms to the vacant orbitals of a metal ion. This results in the formation of coordination complexes with various transition metals, including palladium(II), nickel(II), copper(I), and silver(I). researchgate.netjscimedcentral.com The resulting geometry of the complex is dependent on the metal ion, its oxidation state, and the other ligands present. Common geometries include square planar for d⁸ metals like Ni(II) and Pd(II), and octahedral arrangements. researchgate.netjscimedcentral.com

The ligand can participate in the formation of both mononuclear and dinuclear complexes. researchgate.net In dinuclear silver(I) complexes, for example, each metal atom can be chelated by one ligand molecule in a bidentate fashion. researchgate.net

Ligand exchange mechanisms are also pertinent. The substitution behavior of bidentate N,N'-donor ligands in mononuclear Pd(II) complexes has been investigated, providing insight into the kinetics and mechanistic pathways of how these ligands can be replaced by other species in the coordination sphere. researchgate.net

Electron Transfer Mechanisms in Specific Chemical Transformations

The pyridine (B92270) and aniline components of this compound, along with the conjugated imine bridge, create a system capable of participating in electron transfer processes. This is particularly evident in its metal complexes.

A key concept is the "redox-noninnocence" of the ligand. nih.gov This means the ligand is not merely a spectator but can actively participate in the redox chemistry of the complex. It can be oxidized or reduced, existing in different electronic states. For example, a related tetradentate ligand has been shown to exist in its neutral form or as a dianionic diradical after a two-electron reduction. nih.gov This ligand-centered redox activity is crucial for understanding the electronic structure and reactivity of its metal complexes.

Specific electron transfer mechanisms include:

Photochemically Induced Electron Transfer: Studies have demonstrated that electron transfer can be induced by light. For example, photochemically induced electron transfer from aniline donors to pyridine-based acceptors like 2,4-dicyanopyridine has been observed, leading to the formation of new amino derivatives. rsc.org This suggests that the aniline moiety of this compound can act as an electron donor under photochemical stimulation.

Intramolecular Electron Transfer: In metal complexes, electron transfer can occur between the metal center and the ligand, or between multiple metal centers bridged by the ligand. Ferrocenyl-containing pyridine Schiff base ligands are specifically studied for their ability to facilitate long-range metal-metal interactions, a property essential for applications in amperometric sensors. scielo.org.za The oxidation of Ir(III) amine complexes to the corresponding imine complexes by molecular oxygen also points to a metal-ligand electron transfer pathway. researchgate.net The reactivity of iron(II) complexes with related pyridylmethylimine ligands has also been studied, showing how electronic effects of substituents influence C-C bond formation, a process underpinned by electron transfer events. nih.gov

Advanced Characterization Techniques for Coordination Compounds

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying coordination compounds that contain one or more unpaired electrons, i.e., paramagnetic species. While specific EPR studies on coordination complexes of trans-N-(2-Pyridylmethylene)aniline are not widely reported, the principles of the technique can be applied to hypothetical paramagnetic complexes, such as those containing Cu(II), Co(II), or Cr(III) ions.

EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic center. The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants, and spectral linewidths. The g-factor gives insight into the electronic structure and the extent of spin-orbit coupling. Hyperfine interactions, which arise from the coupling of the electron spin with the magnetic nuclei of the metal ion and the coordinating ligand atoms (like ¹⁴N), can reveal information about the delocalization of the unpaired electron onto the ligand framework and the nature of the metal-ligand bond.

For instance, in a hypothetical square planar Cu(II) complex of this compound, the EPR spectrum would be expected to show anisotropic g-values (g∥ > g⊥ > 2.0023), characteristic of a d⁹ system with the unpaired electron in the dx²-y² orbital. The hyperfine splitting pattern would provide information about the coordination environment.

Furthermore, the ligand structure plays a significant role in the EPR spectral features. Studies on related Cr(III) complexes with diamine ligands have shown that variations in the ligand framework can influence the L-band EPR linewidths. nih.gov The rigidity of the inner coordination sphere and the distribution of metal-ligand bond distances in frozen solutions are correlated with the spectral broadening. nih.gov It is proposed that geometries that minimize the structural trans effect could lead to sharper EPR linewidths. nih.gov Therefore, the specific chelation of this compound to a paramagnetic metal center would dictate the resulting EPR spectral signature.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a valuable tool for investigating the photophysical properties of this compound and its coordination compounds. The ligand itself, containing both a pyridine (B92270) and an aniline (B41778) moiety linked by an imine bond, is expected to be fluorescent. Upon coordination to a metal ion, the fluorescence properties can be significantly altered.

The interaction with metal ions can either quench or enhance the fluorescence of an organic ligand. rsc.org In the case of coordination compounds of this compound, the nature of the metal ion and the resulting metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions would govern the emission properties. For example, paramagnetic ions are often effective quenchers of fluorescence. rsc.org

Conversely, coordination to certain diamagnetic metal ions, such as Zn(II), can lead to the formation of fluorescent complexes. Studies on zinc complexes with structurally similar ligands have shown that they can exhibit moderate fluorescence intensity. researchgate.net The emission maxima for such complexes are typically observed in the blue-green region of the visible spectrum. researchgate.net

A noteworthy phenomenon observed in some coordination complexes is aggregation-induced emission (AIE), where the compounds are weakly emissive in solution but become highly luminescent in the solid state or as aggregates. researchgate.net This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways. Zinc complexes of related ligands have been reported to display low quantum yields in solution but much more intense emission in the solid state, suggesting the possibility of AIE. researchgate.net

The photophysical properties of a hypothetical fluorescent coordination compound of this compound could be summarized as follows:

PropertyDescriptionPotential Value Range
Excitation Wavelength (λex)Wavelength of light used to excite the molecule.Typically in the UV-A or near-UV region.
Emission Wavelength (λem)Wavelength of light emitted by the molecule.For related zinc complexes, this is in the 473–511 nm range. researchgate.net
Quantum Yield (ΦF)Efficiency of the fluorescence process.Can be low in solution (<10%) but higher in the solid state. researchgate.net
Fluorescence Lifetime (τF)Average time the molecule stays in the excited state.Can range from nanoseconds to microseconds.

Electrochemical Methods: Cyclic Voltammetry and Related Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox properties of this compound and its metal complexes. CV provides information on the oxidation and reduction potentials of the species, the stability of the different oxidation states, and the electronic communication between the metal center and the ligand.

The free this compound ligand is expected to have its own redox activity, associated with the aniline and pyridine moieties. Upon coordination to a redox-active metal ion, the cyclic voltammogram will display additional redox waves corresponding to the metal-centered processes. The potentials of these metal-centered redox couples are sensitive to the nature of the ligand. For instance, the π-acceptor properties of polypyridine-type ligands can stabilize the lower oxidation state of the metal, leading to more anodic oxidation potentials. nist.gov

For a coordination compound of this compound with a metal like cobalt, one might observe redox events corresponding to the Co(III)/Co(II) and Co(II)/Co(I) couples, as well as ligand-based reductions. ijsrp.org The separation between the anodic and cathodic peak potentials (ΔEp) for a given redox couple provides an indication of the electrochemical reversibility of the process.

The electrochemical behavior of related aniline and polypyridine compounds has been studied extensively. For example, the electropolymerization of aniline can be investigated using cyclic voltammetry. researchgate.net Copolymers of aniline with other monomers have been shown to exhibit enhanced electrochemical properties and cycling stability. researchgate.net The study of polypyridyl Ru(II) complexes has also provided insights into their electrochemical and spectroelectrochemical properties, which are relevant for applications such as water oxidation catalysis. rsc.org

A representative table of expected redox processes for a hypothetical cobalt complex of this compound is presented below:

Redox ProcessDescriptionApproximate Potential Range (vs. a reference electrode)
Co(III) + e⁻ ⇌ Co(II)Reduction of the cobalt(III) center.Dependent on the specific complex and solvent system.
Co(II) + e⁻ ⇌ Co(I)Reduction of the cobalt(II) center.Typically at more negative potentials than the Co(III)/Co(II) couple. ijsrp.org
Ligand ReductionReduction of the π-system of the ligand.Often occurs at more negative potentials. ijsrp.org

Solution-State NMR Spectroscopy for Complex Dynamics and Equilibria

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic coordination compounds of this compound in solution. ¹H and ¹³C NMR provide detailed information about the molecular structure and the electronic environment of the different nuclei.

Upon coordination of the this compound ligand to a metal ion, significant changes in the chemical shifts of the ligand's protons and carbons are expected. The magnitude and direction of these shifts provide evidence of coordination and can give clues about the coordination sites. For instance, the protons on the pyridine ring and the imine proton are expected to be particularly sensitive to coordination.

The NMR spectra of a series of related N-substituted aniline derivatives have been reported, providing a basis for comparison. For example, the chemical shifts of the aromatic and methylene (B1212753) protons and carbons can be assigned based on their multiplicity and integration.

The following table summarizes representative ¹H and ¹³C NMR chemical shifts for a compound structurally related to the aniline portion of the ligand, N-(4-methybenzyl)aniline, which can serve as a reference point.

NucleusChemical Shift (δ, ppm)
¹H NMR
Ar-H7.25-7.23 (d, 2H)
Ar-H7.17-7.12 (m, 4H)
Ar-H6.71-6.67 (tt, 1H)
Ar-H6.62-6.59 (dd, 2H)
CH₂4.25 (s, 2H)
NH3.93 (s, 1H)
CH₃2.33 (s, 3H)
¹³C NMR
Ar-C147.8
Ar-C136.4
Ar-C136.0
Ar-C128.9
Ar-C128.8
Ar-C127.1
Ar-C117.1
Ar-C112.4
CH₂47.6
CH₃20.7

Data for N-(4-methybenzyl)aniline in CDCl₃.

Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes and equilibria in solution, such as ligand exchange, conformational changes, or fluxional behavior of the coordination compound.

Solid-State Spectroscopic Techniques (e.g., Diffuse Reflectivity)

Solid-state spectroscopic techniques are crucial for characterizing coordination compounds of this compound in their solid form, providing information that is complementary to solution-state studies. Diffuse Reflectance Spectroscopy (DRS), a form of UV-Vis spectroscopy for solid samples, is particularly useful.

DRS measures the light that is reflected from a powdered solid sample over a range of wavelengths. The resulting spectrum can be used to determine the electronic transitions within the compound and to estimate its optical band gap. For Schiff base compounds, the diffuse reflectance spectra often show prominent peaks in the visible region (400-800 nm), which are attributed to electronic transitions from the valence band to the conduction band. researchgate.net

The optical band gap of a material can be determined from its diffuse reflectance spectrum using the Kubelka-Munk function. researchgate.net The band gap energy is an important parameter for materials that may have applications in electronics and optoelectronics. For a series of related Schiff bases, optical band gaps in the range of 2.06 to 2.26 eV have been reported. researchgate.net

DRS is also used in conjunction with other techniques to aid in the structural elucidation of transition metal complexes of Schiff bases. The electronic spectra of the solid complexes can provide information about the coordination geometry of the metal ion. For example, the d-d transitions observed in the DRS of a transition metal complex can be indicative of a tetrahedral or square planar geometry.

A summary of the type of information obtained from the diffuse reflectance spectrum of a hypothetical coordination compound of this compound is given below:

Spectral FeatureInformation ObtainedTypical Range for Schiff Base Complexes
Absorption BandsElectronic transitions (n→π, π→π, d-d, charge transfer).200-900 nm researchgate.net
Optical Band Gap (Eg)Energy difference between the valence and conduction bands.2.0 - 2.3 eV researchgate.net

Q & A

Q. How is trans-N-(2-Pyridylmethylene)aniline synthesized and characterized in coordination chemistry research?

Methodological Answer: The ligand is synthesized via condensation of 2-pyridinecarboxyaldehyde with aniline in methanol . For metal complexes (e.g., Cu(II)), the ligand is reacted with metal salts (e.g., Cu(NO₃)₂) under ambient conditions. Characterization involves single-crystal X-ray diffraction to confirm geometry (e.g., square pyramidal Cu(II) centers), complemented by IR spectroscopy for ligand bonding and EPR to probe electronic structure .

Q. What are the key structural features of this compound in metal complexes?

Methodological Answer: The ligand acts as a bidentate N-donor, coordinating through the pyridine N and imine N atoms. In Cu(II) complexes, the geometry is square pyramidal, with bond angles (80.8–96.6°) and trigonality index (τ = 0.12) confirming minimal distortion. The phenyl and pyridine rings form a dihedral angle (~42.9°), influencing steric effects . Hydrogen bonding (e.g., O–H⋯O) between methanol and nitrate ligands stabilizes crystal packing .

Q. What spectroscopic techniques are essential for confirming the coordination mode of this compound?

Methodological Answer:

  • EPR : Identifies ground-state electronic configurations (e.g., dx²−y² for Cu(II)) via g-values (g = 2.328, g = 2.065) .
  • Magnetic Susceptibility : Follows Curie-Weiss behavior to confirm monomeric vs. dimeric structures .
  • X-ray Diffraction : Resolves ligand-metal bond lengths and angles .

Advanced Research Questions

Q. How can researchers analyze the magnetic properties of this compound-based complexes?

Methodological Answer: Magnetic susceptibility measurements (4–300 K) reveal paramagnetic behavior. Data fitting to the Curie-Weiss law provides the Curie constant (C = 0.45 cm³·K·mol⁻¹) and Weiss temperature (θ = 0.55 K), indicating weak intermolecular interactions. EPR hyperfine splitting (e.g., A = 142 × 10⁻⁴ cm⁻¹ for Cu(II)) corroborates electronic structure .

Q. What experimental considerations are critical when designing spin crossover materials using derivatives of this compound?

Methodological Answer: For Fe(II) spin crossover complexes, monitor optical density changes under variable temperature/pressure. Calibrate using known transition ranges (e.g., 50–300 K, 0.1 MPa–1 GPa). Use single-crystal X-ray diffraction to correlate structural distortions (e.g., bond-length changes) with spin-state transitions .

Q. How do researchers resolve contradictions in magnetic data interpretation for this compound-coordinated complexes?

Methodological Answer: Cross-validate EPR, magnetic susceptibility, and crystallographic data. For example, monomeric vs. dimeric structures can be distinguished via Curie constant deviations. Computational methods (DFT) model ligand field effects and electronic contributions to reconcile discrepancies .

Q. What methodologies are employed to study the ligand's influence on the electronic structure of metal centers?

Methodological Answer:

  • Comparative Ligand Studies : Synthesize analogs (e.g., PM-BiA, PM-TeA) to assess steric/electronic variations .
  • DFT Calculations : Analyze metal-ligand bond covalency and orbital splitting patterns .
  • UV-Vis/NIR Spectroscopy : Probe ligand-to-metal charge transfer transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.